molecular formula C14H15ClFN3O B2727583 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1209731-78-1

2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2727583
CAS No.: 1209731-78-1
M. Wt: 295.74
InChI Key: XANXFQPDVSPDGJ-UHFFFAOYSA-N
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Description

2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluoro substituted phenyl ring, an amino group, a cyanocyclopentyl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps:

    Formation of the Amino Intermediate: The initial step often involves the nitration of 3-chloro-2-fluoroaniline to introduce the amino group. This can be achieved using nitrating agents such as nitric acid under controlled conditions.

    Cyclopentyl Cyanation: The next step involves the introduction of the cyanocyclopentyl group. This can be done through a nucleophilic substitution reaction where a cyclopentyl halide reacts with a cyanide source, such as sodium cyanide, under basic conditions.

    Acetamide Formation: The final step is the formation of the acetamide group. This can be achieved by reacting the amino intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be studied for its potential biological activities. The presence of the chloro-fluoro substituted phenyl ring and the cyanocyclopentyl moiety suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could be a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The chloro and fluoro substituents on the phenyl ring could enhance binding affinity to these targets, while the cyanocyclopentyl moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a cyclohexyl instead of a cyclopentyl group.

    2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclobutyl)acetamide: Similar structure but with a cyclobutyl group.

    2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopropyl)acetamide: Similar structure but with a cyclopropyl group.

Uniqueness

The uniqueness of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its reactivity and binding affinity, while the cyanocyclopentyl moiety can influence its overall stability and pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-chloro-2-fluoroanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c15-10-4-3-5-11(13(10)16)18-8-12(20)19-14(9-17)6-1-2-7-14/h3-5,18H,1-2,6-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANXFQPDVSPDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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